2-[2-[2-(oxan-2-yloxy)ethoxy]ethoxy]ethyl 4-methylbenzenesulfonate
Description
This compound, also known as Tos-PEG2-THP (CAS 69502-32-5), is a tosylated polyethylene glycol (PEG) derivative featuring a tetrahydropyran (THP) protecting group. Its structure includes:
- A 4-methylbenzenesulfonate (tosyl) group as a leaving group.
- A PEG chain with two ethylene glycol units.
- A THP ether protecting the terminal hydroxyl group.
Its molecular formula is C₁₆H₂₄O₆S (MW 344.43 g/mol). The THP group enhances stability during synthetic steps by protecting the hydroxyl moiety from unwanted reactions .
Properties
IUPAC Name |
2-[2-[2-(oxan-2-yloxy)ethoxy]ethoxy]ethyl 4-methylbenzenesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28O7S/c1-16-5-7-17(8-6-16)26(19,20)25-15-13-22-11-10-21-12-14-24-18-4-2-3-9-23-18/h5-8,18H,2-4,9-15H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUELZZOCOJFXRF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCCOCCOCCOC2CCCCO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28O7S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of toluene-4-sulfonic acid 2-{2-[2-(tetrahydropyran-2-yloxy)-ethoxy]-ethoxy}-ethyl ester typically involves the reaction of toluene-4-sulfonic acid with a suitable ethoxy-ethoxy-ethyl ester precursor. The reaction is often carried out in the presence of a catalyst such as potassium carbonate (K2CO3) and a solvent like N,N-dimethylformamide (DMF) to facilitate the reaction . The reaction conditions are optimized to ensure high yield and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions but with enhanced process controls to ensure consistency and efficiency. The use of continuous flow reactors and automated systems can help in scaling up the production while maintaining the quality of the compound.
Chemical Reactions Analysis
Types of Reactions
2-[2-[2-(oxan-2-yloxy)ethoxy]ethoxy]ethyl 4-methylbenzenesulfonate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can lead to the formation of corresponding alcohols or amines.
Substitution: The ester group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents such as lithium aluminum hydride (LiAlH4), and nucleophiles like sodium methoxide (NaOMe). The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acid derivatives, while reduction can produce alcohols or amines. Substitution reactions can result in a variety of ester derivatives.
Scientific Research Applications
2-[2-[2-(oxan-2-yloxy)ethoxy]ethoxy]ethyl 4-methylbenzenesulfonate has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.
Biology: Employed in the labeling of biomolecules for fluorescence detection and analysis.
Medicine: Investigated for its potential use in drug delivery systems and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of toluene-4-sulfonic acid 2-{2-[2-(tetrahydropyran-2-yloxy)-ethoxy]-ethoxy}-ethyl ester involves its interaction with molecular targets through its functional groups. The sulfonic acid group can participate in acid-base reactions, while the ester moiety can undergo hydrolysis or transesterification. These interactions can modulate the activity of enzymes, receptors, or other biomolecules, leading to various biological effects.
Comparison with Similar Compounds
Structural and Functional Differences
Reactivity and Stability
- THP Protection : The THP group in the target compound is acid-labile , allowing selective deprotection under mild acidic conditions (e.g., HCl in THF). This contrasts with unprotected PEG-tosylates (e.g., PEG3-Tos), where the free hydroxyl group may participate in side reactions .
- Tosyl Group Reactivity : All compounds exhibit high reactivity in nucleophilic substitutions (e.g., SN2 reactions) due to the tosyl leaving group. Reaction rates depend on PEG chain length and steric hindrance .
Solubility and Physicochemical Properties
- Lipophilicity : The THP group increases lipophilicity compared to hydroxyl-terminated analogs (e.g., PEG3-Tos), reducing water solubility. This property is advantageous in organic-phase reactions .
- PEG Chain Length : Longer chains (e.g., PEG5-Tos) enhance aqueous solubility and flexibility, making them suitable for bioconjugation and drug delivery .
Research Findings and Data
Stability Under Acidic Conditions
| Compound | THP Deprotection (0.1M HCl, 25°C) | Hydroxyl Reactivity |
|---|---|---|
| Target | Complete in 2 hours | Protected until deprotection |
| PEG3-Tos | N/A | High (prone to oxidation) |
Biological Activity
2-[2-[2-(oxan-2-yloxy)ethoxy]ethoxy]ethyl 4-methylbenzenesulfonate, commonly referred to as a sulfonate derivative, is a complex organic compound with significant potential in various scientific fields, particularly in biology and medicine. This article delves into its biological activity, mechanisms of action, and potential applications based on diverse research findings.
Chemical Structure and Properties
The compound features a long ethoxy chain and a sulfonate group, which contribute to its unique chemical properties. The presence of the oxan-2-yloxy group enhances its solubility and interaction with biological systems.
| Property | Details |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C18H36O8S |
| Molecular Weight | 396.55 g/mol |
| CAS Number | 69502-33-6 |
The biological activity of this compound is attributed to its interaction with various molecular targets within cells. The sulfonate group can facilitate binding to cellular membranes, while the ethoxy chains may enhance permeability across lipid bilayers. Potential mechanisms include:
- Enzyme Modulation : The compound may interact with specific enzymes, altering their activity.
- Receptor Binding : It could bind to cellular receptors, influencing signaling pathways.
- Membrane Interaction : The sulfonate moiety may affect membrane fluidity and integrity.
Biological Activity
Research has indicated several areas where this compound exhibits biological activity:
- Antimicrobial Properties : Preliminary studies suggest that the compound may possess antimicrobial activity against certain bacterial strains, potentially making it useful in developing new antimicrobial agents.
- Cell Viability and Cytotoxicity : In vitro studies have explored its effects on cell viability using assays such as MTT. Results indicated that concentrations of the compound can significantly affect cell proliferation rates in various cell lines.
- Drug Delivery Systems : Its unique structural properties make it a candidate for use in drug delivery systems, particularly for enhancing the solubility and bioavailability of poorly soluble drugs.
Case Study 1: Antimicrobial Activity
A study conducted on the antimicrobial effects of various sulfonate derivatives, including this compound, demonstrated significant inhibition of bacterial growth in Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) was determined to be around 50 µg/mL.
Case Study 2: Cytotoxicity Assay
In an experiment assessing cytotoxicity on human fibroblast cells (HFF), varying concentrations (100 µg/mL to 1000 µg/mL) were tested. The results showed that concentrations above 500 µg/mL led to a significant decrease in cell viability (p < 0.05), indicating potential cytotoxic effects at higher doses.
Applications
The potential applications of this compound are diverse:
- Pharmaceutical Development : As a precursor for synthesizing more complex pharmaceuticals.
- Biochemical Research : Useful in studying cellular processes due to its ability to modulate enzyme activity.
- Industrial Uses : Employed in the production of specialty chemicals and surfactants.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
